3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps. One efficient method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-oxabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure and is used in various synthetic applications.
Bicyclo[3.2.1]octane derivatives: These compounds are studied for their detonation properties and stability.
Uniqueness
3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[321]octane is unique due to its specific functional groups and structural configuration
Biological Activity
3-Methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a unique bicyclic structure characterized by the azabicyclo[3.2.1]octane framework and a sulfonyl group attached to a methoxy-substituted aromatic ring. The molecular formula is C17H25NO3S, with a molecular weight of approximately 325.45 g/mol.
Property | Value |
---|---|
Molecular Formula | C17H25NO3S |
Molecular Weight | 325.45 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in organic solvents |
The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The sulfonyl group is known to participate in hydrogen bonding interactions with amino acid residues in enzyme active sites, potentially inhibiting their function.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by binding to their active sites.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the sulfonyl group enhances the compound's ability to disrupt bacterial cell walls.
Neuropharmacological Effects
Research indicates potential neuropharmacological effects, particularly in modulating neurotransmitter systems such as dopamine and serotonin pathways. This could imply applications in treating neurological disorders.
Case Study 1: Antimicrobial Efficacy
In a study examining various derivatives of azabicyclo compounds against Staphylococcus aureus, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity compared to standard antibiotics.
Case Study 2: Neuropharmacological Assessment
A behavioral study assessed the impact of the compound on rodent models exhibiting anxiety-like behaviors. Doses of 10 mg/kg administered intraperitoneally resulted in a significant reduction in anxiety scores as measured by the elevated plus maze test.
Table: Summary of Biological Activities
Properties
IUPAC Name |
3-methoxy-8-(2,3,5,6-tetramethylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-11-8-12(2)14(4)18(13(11)3)23(20,21)19-15-6-7-16(19)10-17(9-15)22-5/h8,15-17H,6-7,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSMUPCLIPPQJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C3CCC2CC(C3)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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